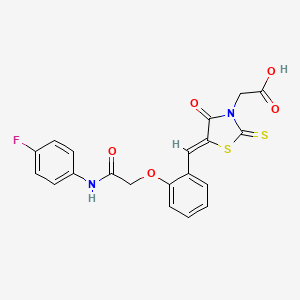
(Z)-2-(5-(2-(2-((4-fluorophenyl)amino)-2-oxoethoxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(5-(2-(2-((4-fluorophenyl)amino)-2-oxoethoxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a useful research compound. Its molecular formula is C20H15FN2O5S2 and its molecular weight is 446.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-(5-(2-(2-((4-fluorophenyl)amino)-2-oxoethoxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a complex thiazolidine derivative notable for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antifungal, anti-melanogenic, and aldose reductase inhibitory effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a thiazolidine ring structure, characterized by the presence of sulfur and nitrogen atoms. The thiazolidine derivatives are known for their broad spectrum of biological activities due to their ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolidine derivatives. A systematic investigation into a series of thiazolidin-3-yl acetic acid derivatives demonstrated significant antibacterial and antifungal activities:
| Compound | Mycelial Growth Inhibition (%) | MIC (µg/mL) |
|---|---|---|
| 49a (H) | 61.1 (A. flavus), 64 (S. aureus) | 62.5 |
| 49b (CH3) | 63.3 (A. niger), 128 (B. subtilis) | 64 |
| 49e (F) | 65.5 (A. niger), 128 (B. subtilis) | 128 |
These results indicate that while some derivatives exhibit potent antifungal activity, their antibacterial efficacy is comparatively lower, particularly against Gram-negative bacteria .
Anti-Melanogenic Activity
The compound has also been evaluated for its anti-melanogenic properties, specifically its ability to inhibit tyrosinase, an enzyme critical in melanin production. In vitro studies have shown that certain analogs derived from this compound can competitively inhibit tyrosinase with IC50 values significantly lower than that of kojic acid, a well-known skin-whitening agent:
| Compound | IC50 (µM) | Mode of Inhibition |
|---|---|---|
| Analog 2 | 5.21 ± 0.86 | Competitive |
| Analog 3 | 1.03 ± 0.14 | Non-competitive |
Docking studies suggest that these compounds bind strongly to the active site of tyrosinase, confirming their potential as effective agents for skin depigmentation .
Aldose Reductase Inhibition
Aldose reductase inhibitors are crucial in managing diabetic complications. Research indicates that derivatives of this compound exhibit potent inhibitory action against aldose reductase, with some showing submicromolar IC50 values:
| Compound | IC50 (µM) | Comparison to Epalrestat |
|---|---|---|
| (Z)-2-(5-butylpyrazin-2-yl)ethylidene derivative | <0.1 | Over five times more potent than epalrestat |
Molecular docking simulations have identified key interactions in the binding site of the enzyme, enhancing our understanding of structure-activity relationships within this class of compounds .
Case Studies
- Antifungal Activity : A study on novel thiazolidine derivatives demonstrated their ability to induce morphological changes in Candida species, suggesting a unique mechanism of action that warrants further exploration .
- Cancer Research : The anticancer potential of thiazolidine derivatives has been noted in various studies, where they exhibited significant cytotoxicity against multiple cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
特性
IUPAC Name |
2-[(5Z)-5-[[2-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O5S2/c21-13-5-7-14(8-6-13)22-17(24)11-28-15-4-2-1-3-12(15)9-16-19(27)23(10-18(25)26)20(29)30-16/h1-9H,10-11H2,(H,22,24)(H,25,26)/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJFYLXGCBTESX-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)OCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O)OCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














